Product packaging for N-(2-Aminoethyl)-N-ethyl-m-toluidine(Cat. No.:CAS No. 19248-13-6)

N-(2-Aminoethyl)-N-ethyl-m-toluidine

Cat. No.: B096702
CAS No.: 19248-13-6
M. Wt: 178.27 g/mol
InChI Key: FTMVEUXYYDLYFH-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The precise identification of a chemical compound is paramount for accurate and reproducible scientific research. N-(2-Aminoethyl)-N-ethyl-m-toluidine is cataloged and recognized through several standardized systems, each providing a unique identifier.

InChIKey:The IUPAC International Chemical Identifier Key (InChIKey) is FTMVEUXYYDLYFH-UHFFFAOYSA-N.guidechem.comThis is a hashed version of the full InChI, providing a concise and unique identifier for database searches.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC NameN¹-ethyl-N¹-(3-methylphenyl)ethane-1,2-diamine
CAS Number19248-13-6 guidechem.com
Molecular FormulaC11H18N2 guidechem.com
Molecular Weight178.28 g/mol guidechem.comscbt.com
SMILES StringCCN(CCN)C1=CC=CC(=C1)C guidechem.com
InChIKeyFTMVEUXYYDLYFH-UHFFFAOYSA-N guidechem.com

Research Significance and Applications in Chemical Science

The bifunctional nature of this compound underpins its significance in chemical science. It serves as a versatile scaffold for the introduction of the N-ethyl-m-toluidine group into larger molecular frameworks and for the construction of novel chemical entities with tailored properties.

In the realm of organic synthesis, N-substituted ethylenediamines are recognized as crucial intermediates. asianpubs.org The presence of two amine groups with different reactivities in this compound allows for selective chemical modifications. The primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation to form a wide array of derivatives.

This reactivity makes it a valuable precursor for the synthesis of heterocyclic compounds, which are integral to many areas of chemistry. For instance, N-substituted ethylenediamines can be used to construct piperazine (B1678402) and other nitrogen-containing ring systems that are prevalent in pharmacologically active molecules. nih.gov The synthesis of N,N'-disubstituted ethylenediamine (B42938) derivatives is a key step in the preparation of various organic compounds with potential applications in medicinal chemistry and material science. asianpubs.orgnih.govnih.gov

The most prominent application of this compound in material science is its role as an intermediate in the synthesis of dyes, particularly azo dyes. ekb.eg Azo dyes, characterized by the -N=N- functional group, constitute the largest class of synthetic colorants used in the textile, printing, and paper industries. nih.gov

The general synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling agent. nih.gov In this context, this compound can be utilized after the modification of its primary amine group. For example, the primary amine can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. Alternatively, derivatives of this compound can act as the coupling component. The N-ethyl-m-toluidine moiety acts as a chromophore, influencing the final color and properties of the dye.

Beyond dyes, toluidine derivatives have been investigated for their potential as corrosion inhibitors for metals. nih.gov The nitrogen atoms in the molecule can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. While specific research on this compound as a corrosion inhibitor is not extensively documented, its structural similarity to other effective amine-based inhibitors suggests potential in this area.

The ethylenediamine scaffold is a common feature in many biologically active compounds. Research on N,N'-disubstituted ethylenediamine derivatives has revealed a range of pharmacological activities, including antileishmanial properties. nih.govnih.gov These findings suggest that this compound could serve as a valuable starting material for the discovery of new therapeutic agents.

Furthermore, aryl-substituted arylethylenediamines have been synthesized and evaluated for their affinity to sigma receptors, which are implicated in various neurological disorders. nih.gov The structural framework of this compound aligns with the general structure of these sigma receptor ligands, indicating a potential avenue for medicinal chemistry research. The ability to readily modify the primary amine group allows for the synthesis of a library of derivatives that can be screened for various biological activities.

Table 2: Summary of Research Applications

Field Application Role of this compound
Organic Synthesis Synthesis of Heterocycles Precursor for nitrogen-containing ring systems. nih.gov
Synthesis of Complex Molecules Versatile building block due to bifunctionality. asianpubs.org
Material Science Dye Synthesis Intermediate for azo dyes. ekb.eg
Corrosion Inhibition Potential as a corrosion inhibitor. nih.gov
Medicinal Chemistry Drug Discovery Scaffold for novel therapeutic agents. nih.govnih.gov
Neurological Research Potential ligand for sigma receptors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2 B096702 N-(2-Aminoethyl)-N-ethyl-m-toluidine CAS No. 19248-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethyl-N'-(3-methylphenyl)ethane-1,2-diamine
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InChI

InChI=1S/C11H18N2/c1-3-13(8-7-12)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FTMVEUXYYDLYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
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DSSTOX Substance ID

DTXSID5027803
Record name N-Ethyl-N-(3-methylphenyl)ethane-1,2-diamine
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Molecular Weight

178.27 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19248-13-6
Record name N1-Ethyl-N1-(3-methylphenyl)-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N1-ethyl-N1-(3-methylphenyl)-
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Record name N-(2-Aminoethyl)-N-ethyl-m-toluidine
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Record name 1,2-Ethanediamine, N1-ethyl-N1-(3-methylphenyl)-
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Record name N-Ethyl-N-(3-methylphenyl)ethane-1,2-diamine
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Record name N-ethyl-N-(m-tolyl)ethylenediamine
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Record name N1-ETHYL-N1-(3-METHYLPHENYL)-1,2-ETHANEDIAMINE
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Ii. Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-(2-Aminoethyl)-N-ethyl-m-toluidine

The construction of the this compound scaffold relies on several foundational reaction types in organic chemistry. These include direct alkylation of the parent amine, functional group transformations involving nitroso intermediates, and modern synthetic strategies like multicomponent reactions.

Direct alkylation of m-toluidine (B57737) is a common initial step to produce N-ethyl-m-toluidine, a key precursor. This transformation is typically achieved by reacting m-toluidine with an appropriate ethylating agent.

A well-documented method for the synthesis of N-ethyl-m-toluidine involves the direct reaction of m-toluidine with ethyl bromide. orgsyn.org In this procedure, the two reactants are combined and allowed to react, often in a sealed vessel to contain the volatile ethyl bromide. orgsyn.org The initial product is the hydrobromide salt of N-ethyl-m-toluidine, from which the free amine is liberated by treatment with a base, such as sodium hydroxide (B78521). orgsyn.org

Table 1: Synthesis of N-Ethyl-m-toluidine via Ethyl Bromide Alkylation

Reactant 1 Reactant 2 Key Conditions Product Yield Reference
m-Toluidine Ethyl Bromide Room temperature, 24 hours N-Ethyl-m-toluidine 63-66% orgsyn.org

Alkyl iodides are also effective reagents for the N-alkylation of m-toluidine. orgsyn.org While ethyl bromide is commonly used, other alkyl halides such as n-propyl, isopropyl, and n-butyl iodides have been successfully employed to prepare the corresponding N-alkyl-m-toluidines. The reaction conditions may require gentle warming to facilitate the completion of the alkylation process over several days. orgsyn.org This demonstrates the versatility of halide-based alkylation for preparing various N-substituted m-toluidine derivatives.

The reduction of a nitroso intermediate provides an alternative and effective method, often used for the purification of secondary amines like N-ethyl-m-toluidine. In this process, the crude N-ethyl-m-toluidine obtained from alkylation is treated with sodium nitrite (B80452) in an acidic medium to form the N-nitroso derivative, N-nitroso-N-ethyl-m-toluidine. orgsyn.org This nitroso compound is separated from the unreacted starting material and other primary amine impurities. Subsequently, the purified nitroso compound is reduced back to the secondary amine. orgsyn.org

Various reducing agents can accomplish this transformation. A classical approach involves using reducing metals like tin or zinc in the presence of a strong acid. orgsyn.org Modern synthetic chemistry offers a wide array of reagents for the reduction of nitro and nitroso compounds, including catalytic hydrogenation and metal hydrides. researchgate.netwikipedia.org The choice of reductant can be tailored based on the desired reaction conditions and substrate compatibility. researchgate.netwikipedia.org The thermal decomposition of N-nitroso compounds can also be employed to remove them as impurities from amine compositions. google.com

Table 2: Purification of N-Ethyl-m-toluidine via Nitroso Intermediate

Step Starting Material Reagents Intermediate/Product Key Conditions Reference
1. Nitrosation Crude N-Ethyl-m-toluidine Sodium Nitrite, Hydrochloric Acid N-nitroso-N-ethyl-m-toluidine Temp < 12°C orgsyn.org
2. Reduction N-nitroso-N-ethyl-m-toluidine Tin, Hydrochloric Acid Purified N-Ethyl-m-toluidine Vigorous agitation, cooling orgsyn.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are advantageous for creating molecular complexity in a time- and resource-efficient manner. nih.gov For the synthesis of complex amines, MCRs that involve the incorporation of amine moieties are particularly valuable. nih.gov Reactions like the Strecker, Bucherer-Bergs, Mannich, and Petasis reactions are prominent examples of MCRs used to synthesize amino acids and other nitrogen-containing compounds. nih.gov

Imines are versatile intermediates in organic synthesis and play a crucial role in many MCRs designed to produce nitrogen-containing molecules. nih.gov An imine, which contains a carbon-nitrogen double bond, is typically formed from the condensation of a primary amine with an aldehyde or ketone. masterorganicchemistry.com

Once formed, the imine can act as an electrophile, similar to a carbonyl compound, and react with various nucleophiles. nih.gov This reactivity is central to the Mannich reaction, a three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton, which generates β-amino carbonyl compounds. nih.gov Another significant imine-based MCR is the Povarov reaction, which utilizes an aza-Diels–Alder reaction to synthesize tetrahydroquinoline derivatives. nih.govnih.gov These imine-based strategies provide a powerful framework for the convergent synthesis of complex molecular architectures containing amine functionalities. nih.govmdpi.com

Advanced Synthetic Strategies and Innovations

Asymmetric Synthesis Approaches

While direct asymmetric synthesis of this compound is not extensively documented in publicly available literature, established principles of asymmetric synthesis can be applied to achieve chiral versions of this compound or its precursors. A key strategy involves the use of chiral auxiliaries or catalysts to introduce stereocenters in a controlled manner.

One potential pathway is through the asymmetric reductive amination of a suitable prochiral ketone or aldehyde. This method is a cornerstone in the synthesis of chiral amines. nih.govorganic-chemistry.org For instance, a chiral amine can be reacted with a carbonyl compound to form a chiral imine or enamine, which is then diastereoselectively reduced. Alternatively, a chiral catalyst, such as one based on iridium with sterically tunable phosphoramidite (B1245037) ligands, can facilitate the direct asymmetric reductive amination of a ketone with an amine, yielding chiral secondary amines with high enantioselectivity. nih.gov

Another approach involves the asymmetric lithiation of a protected ethylenediamine (B42938) derivative using a chiral base, such as (−)-sparteine, followed by reaction with an electrophile. This method has been successfully employed for the synthesis of chiral 1,2-diamines with high optical purity. acs.org The resulting chiral diamine could then be selectively N-alkylated to yield the target chiral this compound.

The development of pluripotent chiral diamine catalysts that are effective in both organic and aqueous ("green") solvents opens up further possibilities for the asymmetric synthesis of complex amines. chemrxiv.org These catalysts have shown excellent reactivity and enantioselectivity in a variety of reactions, including the synthesis of chiral sulfonamides, which shares mechanistic similarities with certain amine syntheses. chemrxiv.org

Table 1: Potential Asymmetric Synthesis Strategies for this compound Analogs

StrategyDescriptionKey Reagents/CatalystsPotential Outcome
Asymmetric Reductive AminationStereoselective reduction of an imine or enamine formed from a prochiral carbonyl and an amine.Chiral auxiliaries, Chiral catalysts (e.g., Iridium-phosphoramidite complexes)Enantiomerically enriched secondary or tertiary amines.
Asymmetric LithiationDeprotonation of a protected ethylenediamine with a chiral base followed by electrophilic quench.sec-Butyllithium, (−)-sparteineChiral substituted ethylenediamines.
Chiral Diamine CatalysisUse of a versatile chiral diamine ligand to catalyze asymmetric transformations.Pluripotent chiral diamine ligandsHigh enantioselectivity in various amine-forming reactions.

Catalytic Methodologies in Synthesis of Amine Derivatives

Catalytic methods are central to modern organic synthesis due to their efficiency and ability to minimize waste. Reductive amination, also known as reductive alkylation, is a highly versatile and widely used catalytic method for the synthesis of substituted amines. researchgate.netmasterorganicchemistry.com This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netmasterorganicchemistry.com

For the synthesis of this compound, a potential catalytic reductive amination route could involve the reaction of N-ethyl-m-toluidine with a protected 2-aminoacetaldehyde (B1595654) derivative, followed by reduction. Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), being common choices. masterorganicchemistry.com The reaction can be catalyzed by acids or transition metal complexes. For instance, iridium complexes have been shown to be effective catalysts for direct reductive amination. nih.gov

Another catalytic approach is the hydroaminomethylation of olefins, which is a tandem reaction involving hydroformylation followed by reductive amination. rsc.org While not directly applicable to the synthesis of this compound from simple precursors, this methodology highlights the power of tandem catalysis in constructing complex amines from basic building blocks.

The choice of catalyst is crucial for the success of these reactions. Nickel nanoparticles have been used to catalyze the reductive amination of aldehydes via transfer hydrogenation. organic-chemistry.org Furthermore, Lewis acids can be employed to activate the carbonyl group towards nucleophilic attack by the amine.

Table 2: Comparison of Catalytic Reductive Amination Conditions

Catalyst SystemReducing AgentSubstratesKey Features
Acid CatalysisSodium BorohydrideAldehydes/Ketones, AminesSimple, cost-effective, widely applicable.
Iridium ComplexesH2 or Formic AcidKetones, AminesHigh efficiency, potential for asymmetry. nih.govresearchgate.net
Nickel NanoparticlesIsopropanol (Transfer Hydrogenation)Aldehydes, AminesHeterogeneous catalysis, easy separation. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to create more sustainable and environmentally friendly processes. rsc.orgrsc.org For the synthesis of this compound and related compounds, several green approaches can be considered.

One notable example is the use of diethyl carbonate as both a reactant and a green solvent. A patented method for the synthesis of N-ethylethylenediamine involves the gas-phase catalytic reaction of ethylenediamine with diethyl carbonate. google.com This process is described as continuous, simple, and high-yielding, with no corrosion to equipment and no environmental pollution, making it an economically and environmentally attractive method. google.com A similar strategy could potentially be adapted for the synthesis of this compound.

The use of biocatalysis represents another significant green chemistry approach. researchgate.netmdpi.com Enzymes can catalyze reactions with high specificity and under mild conditions, often in aqueous media, thus reducing the need for harsh reagents and organic solvents. For instance, transaminases are used in the synthesis of chiral amines. researchgate.net While a specific biocatalytic route to this compound is not reported, the development of artificial enzymatic cascades for the synthesis of aromatic amines from renewable feedstocks demonstrates the potential of this approach. researchgate.net

Furthermore, the principles of green chemistry encourage the use of safer solvents, minimizing derivatization steps, and maximizing atom economy. rsc.orgrsc.org The synthesis of N-substituted ethylenediamine derivatives has been reported using water as a solvent and employing a three-step sequence of Michael addition, hydrazinolysis, and Curtius rearrangement. asianpubs.orggoogle.com The recycling and reuse of solvents and reagents in these processes further enhance their green credentials. asianpubs.org The use of catalysts derived from renewable resources, such as natural extracts, is also an emerging area in green organic synthesis. tandfonline.com

Table 3: Overview of Green Chemistry Strategies in Amine Synthesis

Green Chemistry PrincipleApplication in Amine SynthesisExample
Use of Renewable FeedstocksSynthesis of aromatic amines from bio-based starting materials.Whole-cell biocatalysis for benzylamine (B48309) synthesis. researchgate.net
Safer Solvents and ReagentsReplacement of hazardous solvents and reagents with greener alternatives.Synthesis of N-ethylethylenediamine using diethyl carbonate. google.com
CatalysisUse of catalysts to improve efficiency and reduce waste.Enzyme-catalyzed reactions for amine synthesis. mdpi.com
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.Tandem reactions like hydroaminomethylation.
Energy EfficiencyConducting reactions at ambient temperature and pressure.Many biocatalytic processes operate under mild conditions.

Iii. Mechanistic Organic Chemistry of N 2 Aminoethyl N Ethyl M Toluidine Reactions

Reaction Mechanisms Involving the Amine Functionality

The presence of both primary and tertiary amine groups within the same molecule gives rise to a range of possible reaction pathways, each with its own mechanistic nuances.

Both the primary and tertiary nitrogen atoms in N-(2-Aminoethyl)-N-ethyl-m-toluidine possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity differs due to electronic and steric factors. The primary amine is generally more nucleophilic and less sterically hindered than the tertiary aromatic amine.

This difference in nucleophilicity allows for selective reactions. For instance, in alkylation reactions with alkyl halides, the primary amine is more likely to act as the nucleophile, leading to the formation of a secondary amine. The mechanism of this reaction typically follows an S(_N)2 pathway, where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide in a concerted step, leading to the displacement of the halide leaving group.

Acylation reactions, for example with acyl chlorides or anhydrides, also preferentially occur at the primary amine. The lone pair on the nitrogen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the corresponding amide.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the N-ethyl and the aminoethyl substituents. Both the amino group and the alkyl group are electron-donating, increasing the electron density of the benzene (B151609) ring and making it more susceptible to attack by electrophiles.

The N-ethylamino group is a powerful ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. The methyl group at the meta-position also has a weak activating and ortho-, para-directing effect. The interplay of these directing effects determines the regioselectivity of the substitution. Electrophilic attack will preferentially occur at the positions ortho and para to the N-ethylamino group, which are the 2-, 4-, and 6-positions. Steric hindrance from the N-ethyl-N-(2-aminoethyl) group may influence the ratio of ortho to para products.

Common EAS reactions include nitration (with a mixture of nitric and sulfuric acids), halogenation (with a halogen and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. The mechanism for these reactions involves the initial formation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product.

The presence of two nitrogen atoms separated by an ethyl bridge in this compound makes it a valuable precursor for the synthesis of heterocyclic compounds, particularly piperazine (B1678402) derivatives.

Intramolecular cyclization can be induced by reacting the compound with a suitable dielectrophile. For example, reaction with a 1,2-dihalide or a related reagent can lead to the formation of a six-membered piperazine ring. The mechanism involves sequential nucleophilic substitution reactions. The primary amine, being more nucleophilic, will typically react first with one electrophilic center of the dielectrophile. This is followed by an intramolecular S(_N)2 reaction where the newly formed secondary amine attacks the second electrophilic center, closing the ring.

This type of cyclization is a key step in the synthesis of various substituted piperazines, which are important structural motifs in many pharmaceuticals. The specific reaction conditions, such as the choice of base and solvent, can significantly influence the efficiency of the cyclization process.

Role of this compound in Complex Reaction Networks

Beyond its fundamental reactivity, this compound can serve as a key building block in more elaborate synthetic sequences, acting as an important intermediate in the construction of complex molecular architectures.

This compound can be strategically employed in multi-step syntheses where its distinct amine functionalities allow for sequential and controlled modifications. For instance, one amine group can be protected while the other is reacted, and then the protecting group can be removed to allow for further transformation at the first amine site. This differential reactivity is a powerful tool in the synthesis of complex molecules with multiple nitrogen-containing functional groups.

The compound can also be a precursor in the synthesis of more complex heterocyclic systems. For example, its reaction with aldehydes or ketones can lead to the formation of imines, which can then undergo further reactions, such as reductions or cycloadditions, to generate a variety of nitrogen-containing scaffolds.

The rates and outcomes of reactions involving this compound are governed by both kinetic and thermodynamic factors.

Kinetic Control: In reactions where multiple products can be formed, the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will be the major product under kinetic control. This is often observed at lower reaction temperatures. For example, in electrophilic aromatic substitution, the ratio of ortho to para products can be influenced by the reaction temperature, with the sterically less hindered para product often being favored under kinetic control.

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures and longer reaction times), the most stable product will be the major product, regardless of the rate at which it is formed. The relative stability of the products is determined by their Gibbs free energy. For instance, in some cyclization reactions, different ring sizes or conformations may be possible, and the thermodynamically most stable product will predominate if the reaction is allowed to reach equilibrium.

Data on Reaction Parameters:

Reaction TypeKey Mechanistic FeatureTypical ConditionsProduct Class
N-AlkylationS(_N)2 attack by primary amineAlkyl halide, baseSecondary amine
N-AcylationNucleophilic acyl substitutionAcyl chloride, baseAmide
EASElectrophilic attack on aromatic ringElectrophile, acid catalystSubstituted toluidine
CyclizationIntramolecular S(_N)2Dielectrophile, basePiperazine derivative

Influence of Reaction Conditions on Product Distribution

The distribution of products in reactions involving this compound is highly sensitive to the specific conditions under which the reaction is conducted. Factors such as temperature, solvent, catalyst, and pH can significantly influence the reaction pathway and, consequently, the relative yields of different products. Understanding these influences is crucial for optimizing the synthesis of desired products and minimizing the formation of unwanted byproducts. While specific quantitative data for the reactivity of this compound is not extensively available in publicly accessible literature, the following sections detail the general principles and expected outcomes based on the behavior of analogous N,N-disubstituted aniline (B41778) and toluidine derivatives.

The primary reactive sites of this compound include the nucleophilic nitrogen atoms of the ethylamino and aminoethyl groups, as well as the activated aromatic ring. The interplay of electronic and steric effects, governed by the reaction conditions, dictates the chemoselectivity and regioselectivity of its transformations.

Influence of Temperature

Temperature is a critical parameter that affects both the rate of reaction and the product distribution. In many reactions, higher temperatures can overcome the activation energy barriers for different competing pathways, leading to a more complex product mixture.

For instance, in the N-alkylation of the primary amine of the aminoethyl group, temperature can influence the extent of mono- versus poly-alkylation. At lower temperatures, the reaction can often be controlled to favor the formation of the mono-alkylated product. As the temperature increases, the rate of the second alkylation step also increases, leading to a higher proportion of the di-alkylated product.

Table 1: Hypothetical Influence of Temperature on the Product Distribution of N-Alkylation of the Primary Amine Group

Temperature (°C)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)Unreacted Starting Material (%)
25751015
50603010
7540555
10020782

Influence of Solvent

The choice of solvent can dramatically alter the reaction outcome by influencing the solubility of reactants, stabilizing transition states, and affecting the reactivity of nucleophiles and electrophiles.

In electrophilic aromatic substitution reactions, such as acylation of the aromatic ring , the polarity of the solvent can affect the regioselectivity. The N,N-disubstituted amino group is a strong ortho-, para-director. However, the steric bulk of the N-(2-Aminoethyl)-N-ethyl group can influence the ratio of ortho to para substitution. In polar aprotic solvents, which can solvate the electrophile effectively, an increase in the formation of the para-substituted product is often observed. In contrast, nonpolar solvents may favor the formation of the ortho-substituted product due to less effective solvation of the reaction intermediates.

Table 2: Hypothetical Influence of Solvent on the Regioselectivity of Aromatic Acylation

SolventDielectric ConstantOrtho-substituted Product Yield (%)Para-substituted Product Yield (%)
Hexane1.96535
Dichloromethane9.14060
Acetonitrile (B52724)37.52575
Nitromethane35.92080

Influence of Catalyst

Catalysts can provide alternative reaction pathways with lower activation energies, thereby increasing the reaction rate and often enhancing selectivity for a particular product.

Table 3: Hypothetical Influence of Catalyst on the Yield of a Condensation Reaction

CatalystReaction Time (h)Product Yield (%)
None2430
Acetic Acid (Brønsted Acid)875
Zinc Chloride (Lewis Acid)685
Triethylamine (Brønsted Base)1260

Influence of pH

The pH of the reaction medium is particularly important for reactions involving amino groups, as their nucleophilicity is highly dependent on the extent of protonation.

In the diazotization of the primary amino group, followed by a coupling reaction, the pH must be carefully controlled. The initial diazotization is typically carried out in a strongly acidic medium to generate the nitrous acid in situ and to ensure the primary amine is in its reactive free form to a sufficient extent. However, the subsequent azo coupling reaction with an activated aromatic compound is generally favored under mildly acidic to neutral or slightly alkaline conditions to ensure the coupling partner is sufficiently nucleophilic. An improper pH can lead to side reactions, such as the formation of phenols from the diazonium salt or the failure of the coupling reaction.

Table 4: Hypothetical Influence of pH on the Product Distribution of a Diazotization-Coupling Reaction

pH of Coupling StepAzo-coupled Product Yield (%)Phenolic Byproduct Yield (%)Other Byproducts (%)
2157015
4603010
685105
870525

Iv. Advanced Analytical Techniques for Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise molecular architecture of N-(2-Aminoethyl)-N-ethyl-m-toluidine. By examining the interaction of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and identify its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including this compound. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays a series of signals, each corresponding to a unique proton environment. The aromatic protons on the m-toluidine (B57737) ring typically appear as a complex pattern of multiplets in the downfield region (approximately 6.5-7.2 ppm). The protons of the ethyl group exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) group adjacent to the nitrogen and a triplet for the terminal methyl (-CH3) group. The two methylene groups of the aminoethyl chain also produce distinct signals, often as multiplets, due to their different chemical environments. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The spectrum for this compound would show distinct signals for the aromatic carbons, the methyl carbon on the toluidine ring, and the four unique aliphatic carbons of the N-ethyl and N-(2-aminoethyl) substituents. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment¹H NMR Predicted Chemical Shift (ppm)¹³C NMR Predicted Chemical Shift (ppm)
Aromatic Protons (Ar-H)6.5 - 7.2 (m)110 - 150
Ethyl Methylene (N-CH₂-CH₃)~3.3 (q)~47
Ethyl Methyl (N-CH₂-CH₃)~1.1 (t)~12
Aminoethyl Methylene (Ar-N-CH₂-)~3.4 (t)~52
Aminoethyl Methylene (-CH₂-NH₂)~2.8 (t)~39
Aromatic Methyl (Ar-CH₃)~2.3 (s)~21
Primary Amine (NH₂)Variable, broadN/A

Note: s = singlet, t = triplet, q = quartet, m = multiplet. Actual values may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the various functional groups within the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. For comparison, the FT-IR spectra of related toluidine isomers show distinct peaks that help in assigning these functional groups. ijseas.comchemicalbook.com

Key expected vibrational bands include:

N-H Stretch: A primary amine (-NH₂) group typically shows one or two bands in the 3300-3500 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and aminoethyl groups appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Benzene (B151609) ring skeletal vibrations usually result in sharp peaks in the 1450-1600 cm⁻¹ range.

C-N Stretch: The stretching vibrations for the aliphatic and aromatic C-N bonds are found in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

UV-Visible spectroscopy measures the electronic transitions within a molecule. sci-hub.se The aromatic ring in this compound is the primary chromophore, responsible for absorbing UV radiation. The spectrum is expected to display absorption maxima characteristic of substituted benzene derivatives. The exact position of these maxima can be influenced by the auxochromic effects of the amino and alkyl substituents on the aromatic ring. Data for related compounds like o-toluidine (B26562) show characteristic UV absorption profiles that can be used for comparative analysis. nist.gov

Mass Spectrometry (MS) is an essential technique for determining the molecular weight and formula of a compound. For this compound, the mass spectrum would reveal a molecular ion peak (M⁺) corresponding to its monoisotopic mass. Furthermore, the fragmentation pattern provides valuable structural information. Common fragmentation pathways would likely involve the cleavage of the C-C bond in the aminoethyl chain (beta-cleavage) and the loss of the ethyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing the compound within complex mixtures, allowing for its isolation before mass analysis.

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is vital for separating this compound from reaction byproducts or other components in a sample, thereby enabling accurate purity assessment.

Gas Chromatography (GC) is a robust and widely used method for determining the purity of volatile and thermally stable compounds. ccsknowledge.com this compound is amenable to GC analysis, and this technique is frequently cited for purity assessment of this chemical. laboratoriumdiscounter.nl In a typical GC analysis, the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase lining the column. The retention time is a characteristic identifier, and the peak area in the resulting chromatogram is directly proportional to the concentration of the compound, allowing for precise quantification of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, HPLC would be instrumental in assessing its purity, monitoring synthesis reactions, and studying its stability.

Given its chemical nature as an aromatic amine, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

For the analysis of aromatic amines, various HPLC methods have been developed. For instance, the separation of toluidine isomers (o-, m-, and p-toluidine) has been successfully achieved using core-shell mixed-mode reversed-phase cation-exchange columns. helixchrom.com The retention times in such systems are influenced by the mobile phase composition, including the percentage of organic modifier (e.g., acetonitrile), buffer concentration, and pH. helixchrom.com

A typical HPLC method for a related compound, N-Benzyl-N-ethyl-m-toluidine, utilizes a reversed-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com While specific retention times for this compound are not documented in available research, a hypothetical HPLC method could be developed based on these principles. The inclusion of a primary amino group in this compound would likely result in a shorter retention time compared to a more nonpolar analogue under typical RP-HPLC conditions, due to its increased polarity.

To illustrate the type of data obtained from an HPLC analysis of aromatic amines, the following table presents a summary of a validated HPLC method for the determination of five aromatic amines in seafood simulants. nih.gov

ParameterConditions / Findings
Column Halo C18 (150 × 4.6 mm i.d., 2.7 μm particle size)
Mobile Phase Methanol/phosphate buffer solution (5 mmol l-1, pH 6.9) with gradient elution
Linear Range 0.1-10.0 mg l-1
Limits of Detection 0.015 - 0.08 mg l-1
Absolute Recoveries 85.3% - 98.4%

This table illustrates a typical validated HPLC method for aromatic amines and is not specific to this compound.

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For a compound that can be crystallized, such as a salt or a stable solid derivative of this compound, single-crystal XRD could provide precise information about its three-dimensional structure, including bond lengths, bond angles, and conformational arrangements in the solid state.

The solid-state structure of a molecule can be influenced by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The presence of both a primary and a tertiary amine, as well as an aromatic ring in this compound, suggests the potential for various intermolecular interactions that would dictate its crystal packing.

While a crystal structure for this compound is not available in the crystallographic databases, studies on related substituted anilines and toluidine derivatives provide insights into their solid-state conformations. For example, the crystal structure of N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, a benzylideneaniline (B1666777) Schiff base, reveals a dihedral angle of 46.01 (6)° between the aromatic rings. nih.gov In the crystal, weak C—H⋯π hydrogen bonds contribute to the formation of inversion dimers that stack along the a-axis. nih.gov

The study of conformational polymorphism, where a compound can exist in different crystal forms, is also relevant. For instance, ten new monomeric and dimeric substituted dibenzyldimethylammonium (B84762) chloridopalladate salts have been synthesized and their solid-state structures analyzed, revealing the influence of intermolecular cation-cation π⋯π and C–H⋯π interactions on the cation pairing and the occurrence of polymorphism.

The type of data obtained from a single-crystal XRD analysis is summarized in the table below, using data for a substituted aniline (B41778) derivative as an illustrative example.

Crystallographic ParameterIllustrative Value for a Substituted Aniline Derivative
Crystal system Monoclinic
Space group P21/n
Unit cell dimensions a = X Å, b = Y Å, c = Z Å, β = X°
Volume V Å3
Z (molecules per unit cell) 4
Calculated density ρ g/cm3

This table provides an example of crystallographic data that would be obtained from an XRD analysis and is not specific to this compound.

V. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like N-(2-Aminoethyl)-N-ethyl-m-toluidine.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed for such optimizations. researchgate.netmdpi.com The resulting optimized structure provides a detailed picture of the molecule's shape, including the orientation of the ethyl and aminoethyl groups relative to the m-toluidine (B57737) ring.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. mdpi.com The MEP map visually represents the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for this compound (Optimized at B3LYP/6-311++G(d,p) level).
ParameterValue
C-N (ring) Bond Length~1.39 Å
C-N (ethyl) Bond Length~1.46 Å
C-C-N-C Dihedral AngleVariable (indicating conformational flexibility)
HOMO Energy~ -5.2 eV
LUMO Energy~ 0.3 eV
HOMO-LUMO Gap~ 5.5 eV

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental data for structural confirmation. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.govacs.org These theoretical chemical shifts, when compared to experimental spectra, aid in the assignment of signals to specific atoms within the this compound molecule. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT can be used to calculate the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in experimental FT-IR and FT-Raman spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental results. nih.gov

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts (δ, ppm) for Representative Carbon Atoms in this compound.
Carbon AtomPredicted δ (ppm)Hypothetical Experimental δ (ppm)
Aromatic C-N148.5147.9
Aromatic C-CH3139.2138.8
N-CH2 (ethyl)47.847.2
N-CH2 (aminoethyl)52.151.5
CH2-NH2 (aminoethyl)39.539.0
CH3 (toluidine)21.721.3
CH3 (ethyl)12.912.5

DFT is a powerful method for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. mdpi.com For this compound, this could involve studying its synthesis, oxidation, or other chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. rsc.org

For instance, in studying the reaction of this compound with an oxidizing agent, DFT could be used to model the step-by-step process of electron transfer and bond formation/breakage. The activation energy for each step can be calculated from the energy difference between the reactant and the transition state, providing insights into the reaction kinetics. acs.org Such studies are crucial for understanding the reactivity and potential degradation pathways of the molecule. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic properties of this compound.

MD simulations are particularly well-suited for studying how molecules interact with each other and with their environment. nih.gov For this compound, simulations could be performed in a solvent, such as water or an organic solvent, to understand its solvation behavior. The simulations can reveal the nature of intermolecular forces, such as hydrogen bonding between the amine groups and solvent molecules, and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netmdpi.com

These simulations can also be used to calculate macroscopic properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance from a reference molecule. This provides a detailed picture of the local molecular environment and the strength of intermolecular interactions. nih.gov

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations. MD simulations can be used to explore the conformational landscape of the molecule by simulating its dynamic movements over time. nih.gov By analyzing the simulation trajectory, one can identify the most populated conformations and the energy barriers for conversion between them. mdpi.com

This type of analysis is crucial for understanding how the molecule's shape influences its properties and interactions. For example, the accessibility of the amine groups for reaction or intermolecular bonding will depend on the molecule's conformation. Conformational analysis of derivatives of this compound can also provide insights into how structural modifications affect the molecule's flexibility and preferred shapes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and QSPR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are built on the principle that the structure of a molecule dictates its activity and properties.

For a compound like this compound, QSAR and QSPR studies would involve compiling a dataset of structurally similar molecules with known activities or properties. Molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, are then calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical, among others. By applying statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the observed activity or property. nih.govmdpi.com

The reactivity and interaction profiles of this compound can be predicted using QSPR models. These models can forecast a range of physicochemical properties that influence how the molecule interacts with its environment and other chemical species. For instance, QSPR models have been successfully developed for substituted anilines to predict properties like dipole moment. rdd.edu.iq Such a model for this compound could predict its polarity, which is a key factor in its solubility and ability to engage in dipole-dipole interactions.

Furthermore, descriptors related to the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict its reactivity. nih.gov A lower HOMO-LUMO energy gap generally implies higher reactivity. For this compound, a QSPR model could predict its susceptibility to nucleophilic or electrophilic attack by correlating electronic descriptors with experimentally determined reaction rates of analogous compounds.

To illustrate how such a QSPR model might be presented, consider the following hypothetical data table for a series of toluidine derivatives.

CompoundLogPDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Predicted Reactivity (Relative Scale)
This compound2.52.1-5.8-0.57.2
N-ethyl-m-toluidine2.81.9-5.6-0.47.8
N,N-diethyl-m-toluidine3.21.8-5.5-0.38.1
N-(2-hydroxyethyl)-N-ethyl-m-toluidine2.12.5-6.0-0.66.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule (ligand), such as this compound, with the binding site of a target protein. A high binding affinity suggests that the compound may be a potent modulator of the protein's function.

The process of molecular docking involves several key steps. First, a three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). Then, the structure of the ligand, this compound, is generated and optimized. A docking algorithm then systematically explores various possible conformations of the ligand within the protein's binding site, calculating the binding energy for each conformation. The conformation with the lowest binding energy is considered the most likely binding mode.

A hypothetical summary of molecular docking results for this compound with a hypothetical protein target is presented below.

ParameterValue
Binding Energy (kcal/mol)-8.5
Number of Hydrogen Bonds3
Interacting Amino Acid ResiduesTyr84, Asp121, Phe290
Predicted Inhibition Constant (Ki)1.2 µM

Note: The data in this table is hypothetical and for illustrative purposes only.

Such predictive studies are invaluable in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Vi. Derivatives and Functional Analogs of N 2 Aminoethyl N Ethyl M Toluidine

Synthesis and Characterization of Novel Derivatives

The synthesis of derivatives based on the N-(2-Aminoethyl)-N-ethyl-m-toluidine scaffold involves targeted chemical modifications to achieve desired structural and functional changes. These modifications are generally centered on the alkylation of the toluidine nitrogen, alterations to the aminoethyl side chain, or the incorporation of larger, often heterocyclic, chemical groups.

The synthesis of N-alkyl-m-toluidines, which are structurally related to the parent compound, can be achieved through various alkylation methods. A common approach involves the direct reaction of m-toluidine (B57737) with an alkylating agent. For instance, N-ethyl-m-toluidine can be prepared by reacting m-toluidine with ethyl bromide. orgsyn.org The reaction mixture is typically held at room temperature, followed by liberation of the free amine using a sodium hydroxide (B78521) solution. orgsyn.org Purification often involves nitrosation of the secondary amine, extraction of the resulting nitroso compound, followed by reduction with stannous chloride and subsequent steam distillation to yield the pure N-alkyl-m-toluidine. orgsyn.org

Alternative alkylating agents can also be employed. Other N-alkyl-m-toluidines, such as n-propyl, isopropyl, and n-butyl derivatives, have been successfully synthesized using the corresponding alkyl iodides. orgsyn.org Another effective method utilizes alkyl p-toluenesulfonates as the alkylating agent under alkaline conditions, a process suitable for generating various N,N-dialkylaniline compounds. google.com

Table 1: Comparison of Synthesis Methods for N-Alkyl-m-toluidines

Method Alkylating Agent Reagents & Conditions Typical Yield Reference
Direct Alkylation Ethyl bromide m-toluidine, NaOH, ether; purification via nitrosation/reduction 63-66% orgsyn.org
Direct Alkylation n-Propyl, Isopropyl, or n-Butyl iodide m-toluidine, gradual heating to 70–80°C Not specified orgsyn.org

This table is interactive and can be sorted by column headers.

Modifying the aminoethyl side chain of this compound opens avenues to a diverse range of functional analogs with potentially unique biological or chemical properties. Research in related areas demonstrates synthetic strategies for introducing phosphonate (B1237965) groups or creating branched amine structures.

Acyclic nucleoside phosphonates are a significant class of compounds, and their synthesis provides a template for modifying aminoethyl chains. wikipedia.org The general synthesis of N-(2-(phosphonomethoxy)ethyl) derivatives involves the alkylation of a heterocyclic base with an appropriately substituted oxirane. nih.gov The resulting intermediate alcohol is then condensed with a phosphonate precursor, such as dialkyl ((p-tolylsulfonyl)oxy)methanephosphonate. nih.gov The final step typically involves deprotection of the phosphonate esters, often using bromotrimethylsilane, to yield the target nucleotide analog. nih.gov While these syntheses start with different amines, the chemical pathway illustrates a viable method for converting the terminal amino group of a compound like this compound into a more complex phosphonomethoxyethyl moiety.

Functional analogs with branched aminoethyl chains can be synthesized from starting materials like bis(2-aminoethyl)amine. nih.gov A straightforward synthetic route involves reacting bis(2-aminoethyl)amine with various isothiocyanates in acetonitrile (B52724). The mixture is refluxed, and after removal of the solvent, the resulting thiourea (B124793) derivatives are purified using column chromatography. nih.gov This method has been used to produce a series of novel thiourea derivatives. For example, reacting bis(2-aminoethyl)amine with phenyl isothiocyanate yields 1,1-bis[2-(3-phenylthioureido)ethyl]amine. nih.gov In some cases, these derivatives can undergo further reactions, such as desulfurization/cyclization, to create more complex structures. nih.gov

Table 2: Examples of Synthesized Bis(2-aminoethyl)amine Derivatives

Reactant Product Yield Reference
Phenyl isothiocyanate 1,1-bis[2-(3-phenylthioureido)ethyl]amine 89% nih.gov
4-Chlorophenyl isothiocyanate 1,1-bis[2-(3-(4-chlorophenyl)thioureido)ethyl]amine 91% nih.gov

This table is interactive and can be sorted by column headers.

Incorporating heterocyclic systems onto the this compound framework can produce derivatives with significant structural complexity. The toluidine and aminoethyl moieties both provide reactive sites for the construction of such rings.

Quinazolines are bicyclic heterocyclic compounds whose synthesis can be achieved through various methods, often starting from aniline (B41778) derivatives. nih.govscispace.com One established method is the reaction of an anthranilic acid derivative with formamide (B127407) at high temperatures to yield a 4-(3H)-quinazolinone. mdpi.com Another approach, Morgan's method, involves reacting a 2-acetamidobenzoic acid with an amine in the presence of phosphorous trichloride. mdpi.com

A more direct route starting from an aniline precursor involves a microwave-assisted synthesis where N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives are reacted with an amino compound in an isopropanol-acetic acid solvent system. nih.gov This highlights a potential pathway where a derivative of this compound could be reacted to form a complex quinazoline (B50416) structure. The synthesis of quinazolines containing α-aminophosphonate moieties has also been reported through this microwave-assisted approach. nih.gov

Introduction of Heterocyclic Moieties

Toluidine-thiazole Dyes

No publicly available research data or scientific literature could be found that details the synthesis, properties, or applications of toluidine-thiazole dyes specifically derived from this compound. While the synthesis of thiazole (B1198619) dyes is a broad field of study, information linking this specific starting material to the production of such dyes is not present in the surveyed scientific databases.

Structure-Activity Relationship (SAR) Studies of Derivatives

A search for structure-activity relationship (SAR) studies of derivatives of this compound did not yield any specific results. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, but it appears that such investigations have not been published for derivatives of this particular molecule.

Applications of Derivatized Compounds in Specific Research Areas

Information regarding the application of derivatized compounds of this compound in specific research areas is not available in the current body of scientific literature. While the parent compound may be used as a chemical intermediate, the specific applications of its functionalized analogs in research have not been documented.

Due to the lack of available data for the requested sections, a detailed article that adheres to the provided outline and quality standards cannot be generated at this time.

Lack of Specific Research Data on the Biological and Biochemical Interactions of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific published research on the biological and biochemical interactions of the chemical compound this compound. The available information is largely confined to chemical properties, synthesis data, and supplier specifications.

There is no specific data available in published literature to thoroughly address the requested topics on the biological and biochemical interactions of this compound. In-depth studies concerning its enzyme interactions, molecular mechanism of action, interaction with biomolecules such as DNA or proteins, cytotoxicity in cell lines, and antiviral activity have not been identified.

Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the user's specified outline. Generating content for the requested sections would require non-existent data and would not meet the standards of scientific accuracy. Further research would be needed to be conducted on this compound to determine the specific biological and biochemical properties outlined.

Vii. Biological and Biochemical Interactions

Biological Activity and Screening in Research Models

Antitumor Activity Assessments

Following a comprehensive search of scientific literature and research databases, no studies evaluating the antitumor activity of N-(2-Aminoethyl)-N-ethyl-m-toluidine were identified. Consequently, there is no available data to report on its potential efficacy against any cancer cell lines or in animal models. Research into the biological and biochemical interactions of this specific compound, particularly in the context of oncology, appears to be a novel area with no published findings. Therefore, detailed research findings and data tables on its antitumor effects cannot be provided at this time.

Viii. Environmental Fate and Degradation Studies

Biodegradation Pathways and Mechanisms

No studies were identified that investigated the biodegradation of N-(2-Aminoethyl)-N-ethyl-m-toluidine. Research into the microbial degradation of other complex organic pollutants is common, often highlighting the superior efficacy of microbial consortia over single strains for breaking down complex molecules. frontiersin.orgfrontiersin.orgnih.gov However, none of this research specifically involves this compound.

Aerobic and Anaerobic Degradation in Aquatic Environments

There is no available data on the aerobic or anaerobic degradation of this compound in aquatic environments. While general principles of biodegradation in aquatic systems are well-understood for various classes of chemicals like surfactants, these principles cannot be specifically applied to this compound without dedicated research. mdpi.com

Microbial Consortia in Degradation

The use of microbial consortia to degrade pollutants is a significant area of research. nih.gov Consortia can break down complex compounds such as petroleum hydrocarbons, plastics, and antibiotics through synergistic metabolic pathways. frontiersin.orgmdpi.com However, no literature was found that details the use of microbial consortia for the degradation of this compound.

Chemical Degradation Processes

Thermal Degradation

No studies on the thermal degradation of this compound were found. Research on the thermal degradation of other amines, such as those used in CO2 capture processes like 2-aminoethylethanolamine (AEEA), has identified various degradation products and mechanisms. researchgate.netnih.gov This information is specific to the studied compounds and cannot be extrapolated to this compound.

Photochemical Degradation

There is no information available regarding the photochemical degradation of this compound.

Environmental Impact Assessments in Research

No environmental impact assessments (EIAs) specifically focusing on this compound have been published. EIAs are typically conducted for large-scale projects such as industrial estates or infrastructure, and focus on a wide range of potential environmental effects rather than a single chemical substance, unless it is a primary contaminant of concern. mdpi.comresearchgate.net

Ecotoxicological Implications of Related Compounds

Aromatic amines, the chemical class to which this compound belongs, are recognized as significant environmental pollutants due to their widespread industrial use and potential for release into the atmosphere, water, and soil. nih.govresearchgate.netsustainability-directory.com Many compounds in this family are noted for their persistence, potential for bioaccumulation, and toxic effects on a range of organisms, posing risks to ecological integrity. sustainability-directory.comimrpress.com The ecotoxicological profile of this compound can be inferred by examining structurally similar compounds, such as aniline (B41778), toluidine isomers, and N,N-diethyl-m-toluamide (DEET).

Aromatic amines are utilized in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals. acs.org Their release into the environment, for instance through industrial wastewater, can lead to the contamination of aquatic systems. imrpress.com Due to their solubility in water, these compounds can permeate soil and contaminate groundwater. imrpress.com The toxicity of aromatic amines can vary significantly between different compounds within the class. imrpress.com

Aniline and Toluidine Isomers

Aniline and its methylated derivatives, toluidines, are fundamental related structures. Studies on microecosystems have shown that aniline is the least toxic among several tested derivatives, with toxicity increasing with substitution. oup.com For instance, o-Toluidine (B26562) is classified as harmful to aquatic life and is noted to be of moderate to low acute toxicity. who.intfishersci.com It is slightly soluble in water, and its half-life in river water has been estimated to be approximately one day. who.intepa.gov Chronic exposure in animal studies has indicated effects on various organs, highlighting its potential for environmental concern. epa.gov The toxicity of toluidine isomers can also vary; for example, m-toluidine (B57737) has been reported to be more potent in forming methemoglobin compared to p-toluidine.

N,N-Diethyl-m-toluamide (DEET)

N,N-diethyl-m-toluamide (DEET), while an amide rather than a primary or secondary amine, shares the N,N-diethyl-m-toluidine core structure and is one of the most extensively studied related compounds. DEET enters the environment through wastewater treatment plant discharges and direct overspray. nih.gov Environmental fate modeling predicts that it primarily resides in receiving waters (approximately 79%) and soil (approximately 21%). nih.gov

DEET is considered to have a low potential for bioaccumulation. nih.gov It degrades in surface waters and soil at a moderate to rapid rate, with a half-life measured in days to weeks. nih.gov Ecotoxicological studies have provided specific effect concentrations for various aquatic species. Acute toxicity values range significantly, while chronic no-observed-effect concentrations (NOEC) for daphnids and green algae are lower. nih.gov Despite its widespread use, measured environmental concentrations of DEET in surface waters are typically several hundred to thousands of times lower than the lowest measured NOEC, suggesting a low probability of adverse effects on environmental species under current conditions. nih.gov The degradation of DEET in aquatic systems can be facilitated by processes such as photolysis and microbial action, with hydrolysis of the amide bond yielding 3-methylbenzoate (B1238549) and diethylamine. nih.govethz.ch

The following table summarizes ecotoxicological data for compounds related to this compound.

CompoundOrganism/SystemEndpointValueReference
N,N-diethyl-m-toluamide (DEET)Aquatic SpeciesAcute Effect Concentration4 - 388 mg/L nih.gov
N,N-diethyl-m-toluamide (DEET)DaphnidsChronic NOEC~0.5 - 24 mg/L nih.gov
N,N-diethyl-m-toluamide (DEET)Green AlgaeChronic NOEC~0.5 - 24 mg/L nih.gov
AnilineGeneric MicrocosmRelative ToxicityLeast toxic among tested derivatives oup.com
o-ToluidineRat (Oral LD50)Acute Toxicity900 - 940 mg/kg bw who.int
o-ToluidineRabbit (Dermal LD50)Acute Toxicity3235 mg/kg bw who.int

Ix. Handling, Safety, and Regulatory Considerations in Research Environments

Storage and Incompatibility Guidelines

Proper storage of N-(2-Aminoethyl)-N-ethyl-m-toluidine is crucial to maintain its stability and prevent hazardous reactions. It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Containers should be tightly sealed to prevent the escape of vapors.

This compound is incompatible with a range of substances, and co-storage should be strictly avoided to prevent dangerous reactions. As an aromatic amine, it can react exothermically with acids. purdue.edu It is also incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. auburn.edu Contact with these materials can lead to vigorous reactions, potentially causing fires or explosions.

Table 2: Incompatible Materials with this compound

Incompatible Material Class Examples Potential Hazard
Acids Hydrochloric acid, Sulfuric acidExothermic and potentially violent reaction. purdue.edu
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesFire and explosion risk. auburn.edu
Acid Chlorides Acetyl chloride, Benzoyl chlorideVigorous, exothermic reaction. auburn.edu
Acid Anhydrides Acetic anhydrideVigorous, exothermic reaction. auburn.edu

Waste Management and Disposal in Academic Settings

The disposal of this compound and any materials contaminated with it must be handled in accordance with institutional, local, and federal regulations for hazardous waste. justrite.com In an academic setting, this typically involves the following procedures:

Waste Segregation: Waste containing this compound should be collected in a designated, properly labeled hazardous waste container. purdue.edu It should not be mixed with other waste streams unless compatibility has been confirmed. nih.gov

Container Management: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste. purdue.edu The exterior of the container should be clean and free of contamination.

Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound," along with its concentration and any other components in the waste mixture. purdue.edu

Disposal Requests: Once the container is full or the waste is no longer being generated, a request for pickup should be submitted to the university's EHS department. purdue.edu Laboratory personnel should not attempt to dispose of this chemical down the drain or in the regular trash. vumc.org The EHS department will then arrange for the collection and proper disposal of the hazardous waste through a licensed disposal facility. wisc.edu

Adherence to these waste management practices is essential for ensuring the safety of laboratory personnel and the protection of the environment. justrite.com

Regulatory Frameworks and Research Compliance

Research activities involving chemical substances are governed by a variety of regulations designed to protect workers and the environment. In the United States, the Occupational Safety and Health Administration (OSHA) sets forth standards to ensure safe and healthful working conditions. For laboratory environments, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) is particularly relevant. This standard, often referred to as the Laboratory Standard, requires employers to develop and implement a written Chemical Hygiene Plan (CHP).

The CHP is a comprehensive document that outlines procedures, equipment, personal protective equipment, and work practices to protect employees from the health hazards associated with the hazardous chemicals used in that particular workplace. The development and implementation of a CHP are central to maintaining a safe research environment and ensuring regulatory compliance.

Occupational Exposure Limits (OELs) are upper permissible levels of concentration in workplace air for a hazardous substance. These limits are established by various regulatory and professional organizations to protect workers from the adverse health effects of exposure to chemical substances.

A review of available safety data indicates that for this compound, and the closely related compound N-Ethyl-m-toluidine, specific OELs have not been established by major regulatory bodies such as OSHA or the American Conference of Governmental Industrial Hygienists (ACGIH). coleparmer.com Similarly, no OSHA Vacated PELs (Permissible Exposure Limits) are listed for N-Ethyl-m-toluidine. coleparmer.com

In the absence of established OELs for a specific compound, a conservative approach to exposure control is warranted. The principles of good industrial hygiene and safety dictate that exposure should be minimized to the lowest achievable level. This can be accomplished through a combination of engineering controls, administrative controls, and the use of personal protective equipment (PPE).

For comparative purposes, it is useful to consider the OEL for a structurally related compound, m-Toluidine (B57737). The ACGIH has established a recommended airborne exposure limit of 2 ppm averaged over an 8-hour work shift for m-Toluidine. nj.gov This value underscores the potential toxicity of aromatic amines and reinforces the need for caution when handling analogous compounds for which specific limits have not been determined.

Researchers and laboratory safety officers should consult the Safety Data Sheet (SDS) for this compound and related compounds to understand the potential hazards and to implement appropriate safety measures. coleparmer.comfishersci.com The SDS will provide guidance on necessary engineering controls, such as the use of fume hoods, as well as recommendations for personal protective equipment, including gloves, safety glasses, and laboratory coats. coleparmer.com Adherence to a comprehensive Chemical Hygiene Plan, which includes standard operating procedures for the safe handling of hazardous chemicals, is essential for protecting laboratory personnel and ensuring a compliant research environment.

X. Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

Future research into the synthesis of N-(2-Aminoethyl)-N-ethyl-m-toluidine is likely to focus on the development of more efficient, sustainable, and cost-effective methods. nih.gov While traditional methods for producing N-substituted ethylenediamines and aromatic amines are well-documented, there is a continuous drive towards "green chemistry" principles. nih.govmdpi.com This includes the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable starting materials. mdpi.com

Advanced synthetic strategies that could be applied or further developed include:

Catalytic Reductive Amination: The use of heterogeneous catalysts for the reductive amination of appropriate precursors could offer a more streamlined and environmentally benign route. mdpi.com Research in this area may focus on developing novel catalysts with high selectivity and activity.

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, leading to higher yields and purity. This methodology also offers advantages in terms of safety and scalability.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a highly selective and environmentally friendly alternative to traditional chemical methods.

A comparative overview of potential synthetic routes is presented in Table 1.

Methodology Potential Advantages Research Focus
Catalytic Reductive AminationHigh atom economy, reduced waste, milder reaction conditions.Development of novel, highly selective, and reusable catalysts.
Flow ChemistryEnhanced process control, improved safety, ease of scalability.Optimization of reactor design and reaction conditions for continuous production.
BiocatalysisHigh stereoselectivity, environmentally benign, use of renewable resources.Identification and engineering of enzymes for specific synthetic transformations.
Michael Addition followed by RearrangementUse of inexpensive starting materials, potential for high overall yields. google.comOptimization of reaction conditions to improve efficiency and reduce costs. google.com

This table is generated based on data from existing research on the synthesis of related amine compounds and represents potential future directions for this compound.

Exploration of New Biological Applications

The structural motifs present in this compound suggest a range of potential biological activities that are yet to be fully explored. The N-aryl-ethylenediamine framework is a common feature in many biologically active compounds. researchgate.netresearchgate.net

Future research could investigate the following areas:

Antimicrobial and Antifungal Activity: Derivatives of N-aryl-ethylenediamine have shown promise as antimicrobial and antifungal agents. researchgate.net Further investigation into the activity of this compound and its derivatives against a broad spectrum of pathogens could lead to the development of new therapeutic agents.

Anticancer Properties: The ethylenediamine (B42938) scaffold is present in a number of potent anticancer agents, including inhibitors of farnesyltransferase. nih.gov Screening this compound and its analogues for antiproliferative activity against various cancer cell lines could be a fruitful area of research.

Antiviral Activity: Certain aminocoumarin derivatives containing N-aryl moieties have demonstrated antiviral properties. mdpi.com Given the structural similarities, it would be worthwhile to evaluate the potential of this compound as an antiviral agent.

A summary of potential biological applications based on related compounds is provided in Table 2.

Potential Application Rationale Based on Structural Analogs Key Research Objectives
Antimicrobial/AntifungalN-aryl-ethylenediamine derivatives exhibit antimicrobial properties. researchgate.netScreening against a wide range of bacteria and fungi; structure-activity relationship studies.
AnticancerThe ethylenediamine scaffold is found in farnesyltransferase inhibitors. nih.govIn vitro cytotoxicity screening against various cancer cell lines; investigation of mechanism of action.
AntiviralN-aryl aminocoumarins show antiviral activity. mdpi.comEvaluation of activity against a panel of viruses; elucidation of the antiviral mechanism.

This table is based on findings from research on structurally related compounds and suggests potential, yet unexplored, biological applications for this compound.

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry and molecular modeling are powerful tools for predicting the properties and mechanisms of action of chemical compounds. For this compound, advanced computational modeling could provide valuable insights and guide future experimental work.

Key areas for computational research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the biological activity or toxicity of this compound derivatives. nih.govmdpi.comoup.com By correlating molecular descriptors with experimental data, these models can help in the design of new compounds with enhanced activity and reduced toxicity. nih.govresearchgate.net

Molecular Docking: These simulations can predict the binding affinity and mode of interaction of this compound with biological targets such as enzymes and receptors. This can aid in identifying potential therapeutic applications and in the design of more potent inhibitors.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure and reactivity of the molecule. nih.govnih.gov This can provide a deeper understanding of its chemical properties and reaction mechanisms.

Modeling Technique Application Predicted Outcomes
QSARPrediction of biological activity and toxicity. nih.govmdpi.comoup.comIdentification of key structural features for desired properties; prioritization of compounds for synthesis.
Molecular DockingElucidation of binding modes with biological targets.Prediction of binding affinity; rational design of more potent analogues.
DFTAnalysis of electronic structure and reactivity. nih.govnih.govUnderstanding of reaction mechanisms; prediction of spectroscopic properties.

This table outlines the potential applications of advanced computational modeling techniques to predict the behavior and properties of this compound.

Environmental Remediation Strategies Involving this compound

The presence of both an aromatic amine and an ethylenediamine group suggests that this compound could have applications in environmental remediation. Aromatic amines are a known class of environmental pollutants, and research into their remediation is ongoing. researchgate.netnih.gov

Potential environmental applications include:

Chelating Agent for Heavy Metals: The ethylenediamine moiety is a well-known chelating agent for heavy metal ions. researchgate.netdoaj.orgresearchgate.netthinkdochemicals.com this compound could potentially be used to sequester toxic heavy metals from contaminated water and soil. Further research could focus on its binding efficiency and selectivity for different metal ions.

Precursor for Flocculants and Adsorbents: This compound could serve as a monomer for the synthesis of polymers designed for water treatment. These polymers could act as flocculants to remove suspended particles or as adsorbents for organic pollutants.

Biodegradation Studies: Investigating the biodegradation pathways of this compound is crucial for understanding its environmental fate. This knowledge could also be applied to develop bioremediation strategies for other aromatic amine pollutants.

Remediation Strategy Underlying Principle Future Research Focus
Heavy Metal ChelationThe ethylenediamine group can form stable complexes with metal ions. researchgate.netdoaj.orgresearchgate.netthinkdochemicals.comDetermining the binding constants and selectivity for various heavy metals; assessing the stability of the metal complexes.
Flocculants/AdsorbentsPolymerization to create materials with high surface area and binding sites.Synthesis and characterization of polymers; testing their efficacy in removing pollutants from water.
BioremediationUnderstanding the microbial degradation pathways.Isolation and characterization of microorganisms capable of degrading the compound; identifying the metabolic products.

This table highlights potential environmental applications for this compound based on the known properties of its constituent functional groups.

Role in Advanced Materials and Nanotechnology

The unique chemical structure of this compound makes it a promising candidate for the development of advanced materials and applications in nanotechnology. Toluidine isomers are already used in the synthesis of polymers and dyes. wikipedia.org

Emerging research avenues in this domain include:

Conducting Polymers: The toluidine moiety can be polymerized to form conducting polymers like poly(o-toluidine). researchgate.netresearchgate.net The incorporation of the N-(2-aminoethyl)-N-ethyl group could modify the properties of the resulting polymer, potentially enhancing its solubility, processability, and functionality for applications in sensors, electronic devices, and solar cells. uomisan.edu.iq

Functionalization of Nanomaterials: The amine groups in this compound can be used to functionalize the surface of nanomaterials such as graphene oxide and carbon nanotubes. acs.orgacs.org This can improve their dispersion in various media and introduce new properties for applications in composites, catalysis, and biomedical imaging.

Epoxy Resins and Curing Agents: Aromatic diamines are widely used as curing agents for epoxy resins to create high-performance materials with excellent thermal and mechanical properties. evonik.commdpi.com The structure of this compound suggests its potential as a novel curing agent, possibly imparting unique properties to the cured epoxy network.

Application Area Potential Role of this compound Anticipated Benefits
Conducting PolymersAs a monomer or co-monomer in polymerization reactions. researchgate.netresearchgate.netImproved solubility and processability; tunable electronic properties.
Nanomaterial FunctionalizationCovalent or non-covalent modification of nanomaterial surfaces. acs.orgacs.orgEnhanced dispersion; introduction of specific functionalities.
Epoxy ResinsAs a curing agent or modifier. evonik.commdpi.comTailored mechanical, thermal, and chemical resistance properties.

This table summarizes the potential roles of this compound in the development of advanced materials and nanotechnologies.

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Feasible Synthetic Routes

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N-(2-Aminoethyl)-N-ethyl-m-toluidine
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N-(2-Aminoethyl)-N-ethyl-m-toluidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.